Cnidilin
Overview
Description
Cnidilin is a compound that has been studied for its potential anti-inflammatory properties. It is an alkyl phthalide isolated from the rhizome of Cnidium officinale, a plant known for its medicinal properties. Cnidilin has been reported to possess antispasmodic and sedative effects, and recent studies have focused on its ability to suppress pro-inflammatory mediators in macrophages .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of Cnidilin, they do provide insights into the synthesis of related compounds. For example, the synthesis of various nickel complexes with a pyridine pincer ligand is described, which involves reactions with halides and salt metathesis . Similarly, the synthesis of new ruthenium(II) CNC-pincer bis(carbene) complexes is reported, showcasing the accessibility of such compounds through simple synthetic methods . These studies suggest that the synthesis of complex organic molecules like Cnidilin would involve multi-step reactions, often including the formation of metal-organic complexes.
Molecular Structure Analysis
The molecular structure of Cnidilin is not directly analyzed in the provided papers. However, the structure of related compounds, such as nickel complexes with a pyridine pincer ligand, has been characterized by X-ray diffraction studies . Additionally, the CNDO method has been used to calculate electronic spectra and analyze the molecular structure of benzene, pyridine, and their derivatives . These methods could potentially be applied to the molecular structure analysis of Cnidilin to understand its electronic properties and reactivity.
Chemical Reactions Analysis
The papers discuss various chemical reactions, including the synthesis of CN(x) nanotubes from pyridine precursors , the oxidative addition of methyl iodide to a rhodium complex , and the reaction of Fe2+ with CN- to form iron-cyanide complexes . These reactions demonstrate the diverse reactivity of compounds containing pyridine or related nitrogen-containing heterocycles, which could be relevant to understanding the reactivity of Cnidilin.
Physical and Chemical Properties Analysis
The physical and chemical properties of Cnidilin are not directly discussed in the provided papers. However, the papers do discuss the properties of similar compounds. For instance, the CNDO method is used to calculate the electronic properties of pyridine and its derivatives , and the physical properties of nickel complexes with a pyridine pincer ligand are characterized by NMR, UV-vis, and MS studies . These studies provide a framework for analyzing the physical and chemical properties of Cnidilin, such as its solubility, stability, and spectroscopic characteristics.
Relevant Case Studies
The anti-inflammatory properties of Cnidilin have been studied in the context of macrophage-mediated inflammatory responses. Cnidilin was found to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α) in LPS-stimulated RAW 264.7 macrophages. The molecular mechanism involves the inhibition of the transcriptional activity of activator protein-1 (AP-1) and nuclear factor-κB (NF-κB), as well as the phosphorylation of p38 MAPK and JNK . This case study highlights the potential therapeutic applications of Cnidilin in inflammatory diseases.
Scientific Research Applications
Metabolic Pathway and Enzyme Interaction
Cnidilin, a natural furocoumarin from Radix Angelicae Dahuricae, undergoes extensive biotransformation, primarily through oxidation, in human liver microsomes. Cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, play a significant role in its metabolism, providing insights into the pharmacological mechanism of cnidilin (Yuan et al., 2017).
Metabolite Identification and Characterization
The metabolites of cnidilin have been characterized in various studies. In rats, after oral administration, metabolite identification revealed 18 different metabolites, indicating complex metabolic pathways including hydroxylation, oxidation, and demethylation (Huo et al., 2015). Microbial transformation of cnidilin led to the identification of four metabolites, further demonstrating its complex metabolic profile (Yang, 2011).
Pharmacokinetics and Drug Metabolism
The pharmacokinetics and metabolism of cnidilin have been studied in rats, revealing its metabolic pathways and the kinetic parameters of its metabolites. These studies are crucial for understanding cnidilin’s behavior in biological systems and its potential therapeutic applications (Zhu et al., 2012), (Zhu et al., 2013), (Lan-tong, 2011).
Central Nervous System Potential
Cnidilin has shown bioactivity in the central nervous system (CNS). Studies on coumarins from Radix Angelicae Dahuricae, including cnidilin, have highlighted their potential in treating CNS diseases. Their ability to cross the blood-brain barrier and their pharmacokinetic profiles in the brain make them promising candidates for CNS therapies (Lili et al., 2013).
Safety And Hazards
properties
IUPAC Name |
9-methoxy-4-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-10(2)6-8-20-14-11-4-5-13(18)22-16(11)17(19-3)15-12(14)7-9-21-15/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDOCYLWULORAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cnidilin | |
CAS RN |
14348-22-2 | |
Record name | Cnidilin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CNIDILIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGS6U48RG7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.